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molecular formula C11H12F3N B1308183 3-[4-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 1000198-76-4

3-[4-(Trifluoromethyl)phenyl]pyrrolidine

Cat. No. B1308183
M. Wt: 215.21 g/mol
InChI Key: MMHBTMCYKWWNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951836B2

Procedure details

0.08 mmol 3-(4-Trifluoromethyl-phenyl)-2,5-dihydro-1H-pyrrole was dissolved in MeOH and HCl in ether was added until pH 1. After 5 minutes stirring, the solvents were evaporated. To a solution of this salt in 0.7 ml methanol under argon was added 2 mg Pd/C 10% and the mixture was hydrogenated under atmospheric pressure of hydrogen at room temperature for 4 h. The mixture was cooled, flushed with argon, diluted with methanol, filtered and the solvent was removed in vacuo to yield the title compound (64%) as an oil MS (m/e): 216.3 ([M+1], 100%).
Name
3-(4-Trifluoromethyl-phenyl)-2,5-dihydro-1H-pyrrole
Quantity
0.08 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH2:10][NH:11][CH2:12][CH:13]=2)=[CH:5][CH:4]=1.Cl>CO.CCOCC>[F:15][C:2]([F:1])([F:14])[C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:13][CH2:12][NH:11][CH2:10]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
3-(4-Trifluoromethyl-phenyl)-2,5-dihydro-1H-pyrrole
Quantity
0.08 mmol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1CNCC1)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After 5 minutes stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
ADDITION
Type
ADDITION
Details
To a solution of this salt in 0.7 ml methanol under argon was added 2 mg Pd/C 10%
WAIT
Type
WAIT
Details
the mixture was hydrogenated under atmospheric pressure of hydrogen at room temperature for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
flushed with argon
ADDITION
Type
ADDITION
Details
diluted with methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1CNCC1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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